molecular formula C13H16N8O6 B10947924 N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(3-nitro-1H-pyrazol-1-yl)propanehydrazide

N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(3-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B10947924
M. Wt: 380.32 g/mol
InChI Key: IACHKUSNKQCFJJ-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, which undergo nitration to introduce nitro groups at specific positions. The subsequent steps involve acylation and hydrazide formation under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro groups and pyrazole rings play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE is unique due to its specific arrangement of nitro groups and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N8O6

Molecular Weight

380.32 g/mol

IUPAC Name

N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]-3-(3-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C13H16N8O6/c1-8-13(21(26)27)9(2)19(16-8)7-12(23)15-14-11(22)4-6-18-5-3-10(17-18)20(24)25/h3,5H,4,6-7H2,1-2H3,(H,14,22)(H,15,23)

InChI Key

IACHKUSNKQCFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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